磺基琥珀酰亚胺基生物素

描述

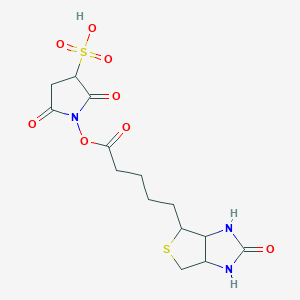

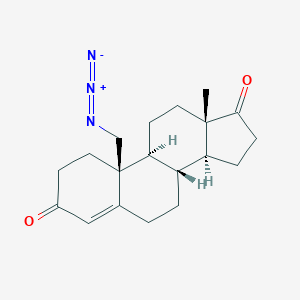

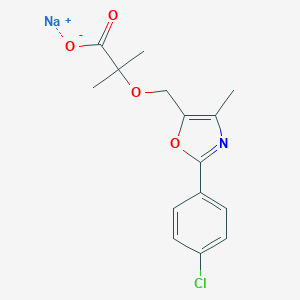

Sulfosuccinimidobiotin is a water-soluble form of biotin-NHS . It is used for the simple and efficient labeling of antibodies, proteins, and any other primary amine-containing molecules . It is particularly useful for specific labeling of cell surface proteins .

Synthesis Analysis

Sulfosuccinimidobiotin is used to label antibodies, proteins, and other primary amine-containing molecules . The labeling process involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for labeling with NHS-activated biotin reagents .Molecular Structure Analysis

The molecular weight of Sulfosuccinimidobiotin is 443.43 . It has a spacer arm length of 13.5Å . The spacer arm consists of the native biotin valeric acid group only .Physical And Chemical Properties Analysis

Sulfosuccinimidobiotin is an off-white solid . It is soluble in DMSO (10 mg/mL) and distilled water (4 mg/mL) . It is stored at 2-8°C .科学研究应用

1. 植物细胞表面蛋白标记

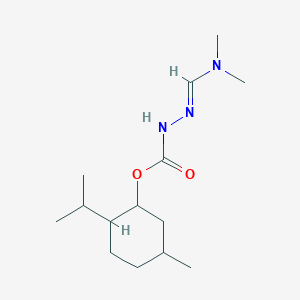

磺基琥珀酰亚胺基生物素用于标记植物中与质膜和细胞壁相关的蛋白质,例如胡萝卜悬浮细胞。该化合物对蛋白质进行共价修饰,允许在 SDS-PAGE 后检测它们。标记反应取决于特定条件,例如使用 pH 8.0 的磷酸盐缓冲液并将磺基琥珀酰亚胺基生物素直接添加到重悬细胞中。该方法已被证明可以有效检测生物素化的细胞表面蛋白,证实了磺基琥珀酰亚胺基生物素对细胞表面标记的特异性 (Grimes, 1991)。

2. 探测蛋白质构象变化

磺基琥珀酰亚胺基生物素衍生物共价结合到蛋白质中的赖氨酸残基。此特性用于探测蛋白质构象变化,因为生物素衍生物对特定赖氨酸残基的可及性取决于蛋白质的整体构象。该方法已应用于研究牛血清白蛋白和红细胞的人类带 3 阴离子交换器,表明不同的生物素化模式可以指示这些蛋白质的构象变化 (Azim-Zadeh et al., 2007)。

3. 标记克氏锥虫细胞表面蛋白

磺基琥珀酰亚胺基生物素已用于标记克氏锥虫的表面蛋白。该方法保留了标记蛋白的生物学功能,并为传统标记技术提供了一种更安全、更有效的方法。生物素化的寄生虫保持了它们的感染性、运动性和活力,这使得该方法适用于研究寄生虫的生物学及其与宿主的相互作用 (Tambourgi et al., 1993)。

4. 制造生物素标记的红细胞

磺基琥珀酰亚胺基生物素用于红细胞 (RBC) 的生物素化,采用闭合系统、符合当前良好生产规范的程序。该工艺经过验证可用于研究用途,产品具有可变性、无菌性、内毒素、溶血、细胞结合生物素的总剂量和稳定性的特征。生物素化的红细胞可用于追踪输血红细胞的存活情况,并了解影响红细胞产品因素 (Donnenberg et al., 2019)。

作用机制

安全和危害

Sulfosuccinimidobiotin is harmful if swallowed or in contact with skin . It causes skin and eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It should be stored in a well-ventilated place and kept container tightly closed . It is also moisture-sensitive and should be stored at -20°C with desiccant .

未来方向

The high affinity interaction between biotin and streptavidin has been popularized in diverse methods such as generating cRNA (riboprobes) for in situ detection of low-quantity expressed mRNA, immunohistochemical analysis of proteins, and high-throughput screening of aptamer microarrays . This suggests that Sulfosuccinimidobiotin could have a wide range of applications in future research and development.

属性

IUPAC Name |

2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZTUBHUGXHSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909396 | |

| Record name | 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105248-43-9 | |

| Record name | Biotinyl-N-hydroxysulfosuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105248439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

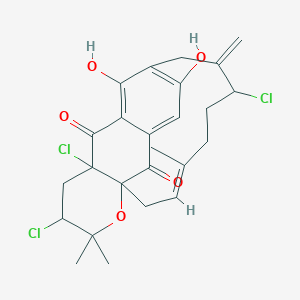

![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)